molecular formula C22H30O2 B602012 (8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol CAS No. 176254-10-7

(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

Cat. No. B602012
M. Wt: 326.48
InChI Key:
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Description

Norgestrel impurity

Scientific Research Applications

Crystal Structure Analysis

  • Structural Analysis of Steroidal Compounds : Ketuly et al. (2010) and Zhou et al. (2015) have analyzed the crystal structures of compounds similar to the one . These analyses provide insights into the conformations and interactions of such compounds, which are crucial for understanding their biological activities (Ketuly et al., 2010); (Zhou et al., 2015).

  • Steroid Shape and Biological Applications : Djigoué et al. (2012) described the typical steroid shape of certain androsterone derivatives, which have implications in androgen biosynthesis. Understanding the structure of these compounds helps in rationalizing their biological effects (Djigoué et al., 2012).

Biological Activity

  • Antibacterial and Antitumor Properties : Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate and found significant antibacterial and antifungal activities, along with anticancer properties against specific cell lines. This highlights the potential therapeutic applications of structurally related compounds (Shaheen et al., 2014).

  • Herbal Therapeutics against MRSA Infections : Skariyachan et al. (2011) investigated the potential of various herbal compounds against Methicillin-resistant Staphylococcus aureus (MRSA) infections. Compounds structurally similar to the one showed promising results in computational and in vitro studies (Skariyachan et al., 2011).

Chemical Synthesis and Modification

  • Synthesis of Steroid Derivatives : Valverde et al. (2013) focused on the synthesis of an aromatic-steroid derivative, showcasing methods that could be applicable for synthesizing derivatives of the compound . Such syntheses are crucial for exploring pharmaceutical applications (Valverde et al., 2013).

Application in Traditional Medicine

  • Anti-Sickling Properties of Herbal Compounds : Olushola-Siedoks et al. (2020) explored the anti-sickling properties of compounds found in Zanthoxylum zanthoxyloides, including derivatives structurally similar to the compound . This study highlights the importance of such compounds in treating genetic hematological conditions like sickle cell anemia (Olushola-Siedoks et al., 2020).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,6,14,17-20,23H,4,7-13H2,1,3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDZOSISUWLMOH-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

CAS RN

176254-10-7
Record name 13-Ethyl-3-methoxy-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176254107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4H49UF3PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 2
Reactant of Route 2
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 3
Reactant of Route 3
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 4
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 5
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 6
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

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